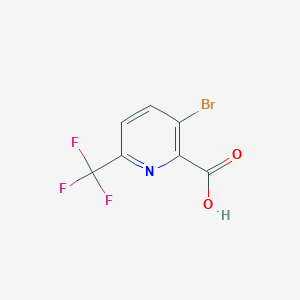

3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid

Description

3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1214373-82-6) is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring. Its molecular formula is C₇H₃BrF₃NO₂, with a molecular weight of 270.01 g/mol. This compound serves as a versatile building block in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity as a leaving group . The electron-withdrawing trifluoromethyl group enhances the acidity of the carboxylic acid (pKa ~2.5–3.5) and stabilizes the pyridine ring against nucleophilic attack .

Properties

IUPAC Name |

3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-3-1-2-4(7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSLGROYWBGBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Vapor-phase chlorination/fluorination of 3-picoline derivatives to obtain trifluoromethylpyridines, such as 2,3,5-trichloromethylpyridine, which serve as versatile intermediates (see, Schemes 2-4).

- Selective bromination at the 6-position of the trifluoromethylpyridine ring, often facilitated by electrophilic brominating agents under controlled conditions to ensure regioselectivity.

- Oxidation of methyl groups to carboxylic acids using strong oxidants like potassium permanganate or via oxidative carbonylation, leading to the formation of the pyridine-2-carboxylic acid derivative.

Construction from Trifluoromethyl-Containing Building Blocks

Another prominent method involves the synthesis of the pyridine core from trifluoromethyl-containing precursors, followed by functional group manipulations:

- Construction of the pyridine ring using cyclization reactions involving trifluoromethyl-substituted precursors.

- Bromination at the desired position (6-position) of the pyridine ring, often achieved via electrophilic aromatic substitution with bromine under mild conditions.

- Oxidation of methyl groups attached to the pyridine ring to generate the carboxylic acid functionality.

This approach benefits from the availability of trifluoromethylated intermediates and allows for better regioselectivity and yield control.

Key Research Findings and Data

Representative Industrial Synthesis Route

Based on patent CN104447519B, a typical industrial process involves:

- Preparation of trifluoromethyl pyridine intermediates via vapor-phase chlorination/fluorination.

- Bromination at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Oxidation of methyl groups to form the carboxylic acid, often using potassium permanganate or other strong oxidants.

- Purification through crystallization or chromatography to obtain high-purity 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid .

Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|

| Vapor-phase chlorination/fluorination | Trichloromethylpyridine, transition metal catalysts | Elevated temperature (>300°C), vapor-phase | Up to 80% | Suitable for large-scale production |

| Electrophilic bromination | Bromine, NBS | Mild to moderate temperatures, controlled addition | 70-85% | Regioselective at 6-position |

| Oxidative carboxylation | Potassium permanganate, oxidants | Reflux, aqueous conditions | 60-75% | Converts methyl to carboxylic acid |

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

Major Products Formed

Substitution: Formation of azido, thiol, or other substituted derivatives.

Coupling: Formation of biaryl compounds.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a building block for synthesizing bioactive molecules. Its trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with biological targets.

Case Study: Research has shown that derivatives of 3-bromo-6-(trifluoromethyl)pyridine exhibit potential as inhibitors for certain enzymes involved in cancer pathways, making them candidates for drug development .

Agrochemicals

Trifluoromethylpyridines are utilized in the synthesis of herbicides and pesticides. The unique electronic properties imparted by the trifluoromethyl group enhance the efficacy of these agrochemicals.

Case Study: A study demonstrated that compounds derived from 3-bromo-6-(trifluoromethyl)pyridine display improved herbicidal activity against specific weed species, indicating their potential role in sustainable agriculture practices .

Material Science

The compound is explored for developing advanced materials, including polymers and catalysts. Its unique structure allows for the modification of material properties.

Case Study: Researchers have synthesized polymers incorporating 3-bromo-6-(trifluoromethyl)pyridine, resulting in materials with enhanced thermal stability and mechanical strength .

Synthetic Routes

The synthesis of 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid typically involves several steps:

-

Formation of Pyridine Core:

- Starting from 2-pyridinecarboxylic acid.

- Bromination using bromine or brominating agents.

-

Introduction of Trifluoromethyl Group:

- Utilizing trifluoromethylating agents such as trifluoromethyl iodide under catalytic conditions.

-

Final Carboxylation:

- Employing carbon dioxide or carbon monoxide under specific conditions to introduce the carboxylic acid functionality.

Reactions and Transformations

The compound can undergo various chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

- Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions, facilitating the formation of more complex structures.

Mechanism of Action

The mechanism of action of 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid depends on its chemical reactivity. The bromine atom and the trifluoromethyl group influence the electron density on the pyridine ring, making it reactive towards nucleophiles and electrophiles. The carboxylic acid group can participate in hydrogen bonding and coordination with metal ions, affecting its interactions in biological and chemical systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

Key Observations :

- Acidity : The -CF₃ group in the target compound significantly lowers the pKa of the carboxylic acid compared to -Cl or -NH₂ substituents.

- Reactivity: Bromine at position 3 offers superior leaving-group capability over chlorine or amino groups, making the compound ideal for transition-metal-catalyzed reactions .

Pyridine vs. Thienopyridine Derivatives

- Pyridine-Based Analogs: Simpler pyridine derivatives like the target compound are often used as intermediates in drug discovery. For example, 4-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1246372-66-6) is a precursor for kinase inhibitors due to its hydrogen-bonding capability .

- Thienopyridine Derivatives: Compounds like 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS 610259-30-8) exhibit enhanced metabolic stability and binding affinity in therapeutic targets (e.g., enzyme active sites) due to their fused-ring systems .

Trifluoromethyl vs. Methyl Substituents

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The compound’s derivatives are critical in synthesizing kinase inhibitors and protease inhibitors, where the -CF₃ group improves target binding and bioavailability .

- Agrochemicals : Trifluoromethylpyridine derivatives are used in herbicides (e.g., fluroxypyr), leveraging their resistance to metabolic degradation .

Biological Activity

3-Bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic compound with significant biological activity. Its unique structural features, including the trifluoromethyl group, enhance its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 6-position. The carboxylic acid functionality at the 2-position contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C₇H₄BrF₃N₁O₂ |

| Molecular Weight | 251.01 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | Approximately 4.5 |

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties against multidrug-resistant strains of bacteria.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, affecting gene expression related to immune response and cell proliferation .

- Chelation Properties : The carboxylic acid group can chelate metal ions, enhancing the binding affinity to biological macromolecules such as proteins and nucleic acids .

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including:

- Multidrug-resistant Tuberculosis (MDR-TB) : The compound has shown significant activity against MDR-TB by inhibiting key bacterial enzymes involved in cell wall synthesis.

- Chlamydia spp. : Studies have indicated selective activity against Chlamydia, outperforming traditional antibiotics like spectinomycin .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that it may inhibit tumor growth by modulating pathways involved in cell cycle regulation and apoptosis. Molecular docking studies reveal that it can effectively bind to target proteins implicated in cancer progression, offering insights into its therapeutic potential.

Case Studies

- Study on Antimicrobial Efficacy :

- In Vivo Efficacy Against Tumors :

Q & A

Q. What are the common synthetic routes for preparing 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of a pre-functionalized pyridine ring. For example, starting from methyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate (CAS 1211538-62-3), hydrolysis under acidic or basic conditions yields the carboxylic acid . Optimizing hydrolysis conditions (e.g., using NaOH vs. H₂SO₄) impacts purity and yield, with reported yields up to 68% under controlled stoichiometry . Side reactions, such as decarboxylation, may occur under prolonged heating.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESIMS m/z for related derivatives: 292.2 [M⁺]) .

- ¹H/¹³C NMR to confirm regiochemistry of bromine and trifluoromethyl groups. Downfield shifts near δ 8.5 ppm in ¹H NMR indicate aromatic protons adjacent to electron-withdrawing groups .

- HPLC with UV detection (e.g., >95% purity thresholds) to assess impurities from incomplete bromination or hydrolysis .

Q. How can purification challenges (e.g., solubility issues) be addressed during isolation?

The compound’s low solubility in polar solvents necessitates recrystallization from mixed solvents (e.g., ethanol/water) or chromatographic purification using silica gel with gradient elution (hexane/ethyl acetate). Acidic work-up (pH ~2-3) improves precipitation efficiency .

Advanced Research Questions

Q. What strategies enhance regioselectivity in functionalizing the pyridine ring for downstream applications?

The bromine atom at position 3 is highly reactive toward cross-coupling (e.g., Suzuki-Miyaura). Using Pd(PPh₃)₄ as a catalyst and arylboronic acids (e.g., (3,5-diphenylphenyl)boronic acid, CAS 128388-54-5) enables selective substitution at the brominated position . Competing reactions at the trifluoromethyl group are negligible due to its steric and electronic inertness under standard coupling conditions .

Q. How do computational studies (e.g., DFT) predict reactivity trends in derivatives of this compound?

Density functional theory (DFT) calculations reveal that the electron-deficient pyridine ring (due to -CF₃ and -Br) favors nucleophilic aromatic substitution at position 3. Frontier molecular orbital analysis shows a lower LUMO energy at the brominated site (-5.2 eV), aligning with experimental regioselectivity data .

Q. What contradictions exist in literature regarding the stability of this compound under acidic/basic conditions?

Conflicting reports note partial decarboxylation at temperatures >100°C in acidic media (e.g., H₂SO₄), while basic conditions (e.g., NaOH) preserve the carboxylate form . Discrepancies may arise from reaction time or solvent choice, necessitating controlled kinetic studies.

Q. How is this compound utilized in coordination chemistry for metal-organic frameworks (MOFs)?

The carboxylate group acts as a bridging ligand. For example, in {Cd₂(cppca)₂(H₂O)₅}ₙ MOFs (cppca = pyridine-carboxylate derivatives), the ligand facilitates 2D network formation via µ₂-O bonding, confirmed by single-crystal X-ray diffraction . Such frameworks show potential in catalysis or sensing due to their porosity and metal affinity.

Q. What role does this compound play in synthesizing bioactive thieno[2,3-b]pyridine derivatives?

It serves as a precursor for heterocyclic annulation. For instance, coupling with 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (CAS 59488-60-7) via Buchwald-Hartwig amination yields fused-ring systems with reported kinase inhibitory activity .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.